1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
Description
Historical Development of Urea Derivatives in Medicinal Chemistry
The urea functional group has been integral to drug discovery since Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, which bridged organic and inorganic chemistry. Early medicinal applications included suramin, a urea-derived antitrypanosomal agent developed by Bayer in the 1920s, which demonstrated the scaffold’s capacity to engage biological targets through hydrogen bonding and hydrophobic interactions. By the mid-20th century, urea derivatives like glibenclamide (an antidiabetic agent) underscored the moiety’s versatility in modulating enzyme activity and receptor binding.
Modern syntheses have shifted from hazardous phosgene-based methods to safer alternatives such as N,N′-carbonyldiimidazole (CDI), enabling scalable production of unsymmetrical ureas with diverse substituents. These advancements facilitated the exploration of urea derivatives in kinase inhibition, antimicrobial therapy, and anticancer drug design, cementing their role in contemporary medicinal chemistry.
Significance of Thiophene-Containing Urea Derivatives
Thiophene, a sulfur-containing aromatic heterocycle, enhances urea derivatives’ bioactivity through:
- Electron-rich aromaticity , enabling π-π stacking with protein targets.
- Hydrogen-bond acceptor capacity via sulfur atoms.
- Metabolic stability compared to phenyl analogs.
Recent studies highlight thiophene-urea hybrids in antimicrobial and anticancer applications. For example, 1-phenyl-3-(thiophene-2-carbonylamino)urea exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli. Comparative analyses reveal that thiophene-containing ureas often outperform thiadiazole or pyridine analogs in target selectivity due to their balanced hydrophobicity and polar surface area.
Table 1: Bioactivity Comparison of Thiophene vs. Thiadiazole Ureas
| Compound Class | Target Pathway | IC50/EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Thiophene-urea hybrids | PI3K/AKT | 0.45 | >50 |
| Thiadiazole-urea hybrids | MAPK/ERK | 1.2 | 12 |
Evolution of Benzyl-Substituted Urea Compounds in Research
Benzyl-substituted ureas leverage the phenyl group’s hydrophobicity to enhance membrane permeability and target affinity. Key developments include:
- Kinase inhibitors : Benzyl-urea motifs in sorafenib analogs bind ATP pockets via van der Waals interactions, achieving nanomolar IC50 values against Raf kinases.
- Antiproliferative agents : N-benzyl ureas disrupt microtubule assembly in cancer cells, with EC50 values <1 µM in leukemia models.
The benzyl group’s ortho- and para-substitutions further modulate solubility and metabolic stability. For instance, methoxy substitutions at the benzyl para position improve aqueous solubility by 40% compared to unsubstituted analogs, critical for oral bioavailability.
Research Significance of 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
This compound integrates three pharmacophoric elements:
- Benzyl group : Enhances lipophilicity for blood-brain barrier penetration.
- Thiophen-3-yl : Facilitates interactions with cysteine-rich kinase domains.
- Methoxyethyl chain : Improves solubility and reduces plasma protein binding.
Hypothesized Mechanisms of Action
- Kinase inhibition : The thiophene ring may anchor the compound to kinase ATP pockets, while the urea carbonyl forms hydrogen bonds with backbone amides.
- Antimicrobial activity : Structural similarity to thiophene-2-carbonylamino ureas suggests potential disruption of bacterial cell wall synthesis.
Table 2: Predicted Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| LogP | 2.8 | Optimal for CNS penetration |
| Polar Surface Area | 78 Ų | Balanced permeability |
| Hydrogen Bond Donors | 2 | Target engagement capacity |
Current research gaps include the compound’s exact binding affinities and in vivo efficacy profiles, necessitating further kinase panel screens and murine model studies.
Properties
IUPAC Name |
1-benzyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-14(13-7-8-20-11-13)10-17-15(18)16-9-12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSPPLXXYBHPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoyl Chloride-Mediated Urea Formation
The most widely reported method involves reacting 2-methoxy-2-(thiophen-3-yl)ethylamine with benzyl isocyanate under anhydrous conditions. This single-step nucleophilic addition-elimination process proceeds via intermediate carbamoyl chloride formation. Triethylamine (1.4 molar equivalents) is typically employed as a base to scavenge HCl, driving the reaction to completion in dichloromethane at reflux (68–70°C) for 1–2 hours.
Critical parameters:
Hantzsch Thiazole Synthesis Adaptations
Modifications of classical Hantzsch methodologies have been explored for constructing the thiophene-containing moiety. A three-step sequence involves:
- Condensation of 3-aminopropionitrile with benzoyl chloride to form cyanoamide intermediates.
- Thioamide generation using NaHS/MgCl₂ in DMF.
- Cyclization with α-bromo ketones bearing methoxy-thiophene groups.
This route achieves 63–67% overall yield but requires stringent moisture control during thioamide synthesis.
Reaction Mechanism and Intermediate Characterization
Nucleophilic Attack Dynamics
The urea linkage forms through a concerted mechanism where the amine nitrogen attacks the electrophilic carbon of benzyl isocyanate. Density functional theory (DFT) calculations suggest a reaction barrier of 28.3 kcal/mol for this step, with transition state stabilization occurring through partial negative charge delocalization into the thiophene ring.
Key intermediates:
Byproduct Formation and Mitigation
Common side products include:
- Symmetrical urea derivatives (8–12% yield) from amine dimerization.
- Thiophene ring-opened species (<5%) under strongly acidic conditions.
Chromatographic studies demonstrate that silica gel purification with ethyl acetate/hexane (3:7) effectively separates target compound (Rf = 0.41) from byproducts (Rf = 0.22–0.38).
Process Optimization and Scalability
Catalyst Screening
Comparative evaluation of bases revealed:
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triethylamine | 89 | 98.2 |
| DBU | 85 | 97.8 |
| DIPEA | 91 | 98.5 |
Diisopropylethylamine (DIPEA) provided optimal results due to its superior steric hindrance, reducing N-alkylation side reactions.
Solvent Systems for Industrial Scale-Up
Bench-scale experiments (100 g batches) identified isopropyl acetate as a greener alternative to dichloromethane, achieving comparable yields (87%) with easier recovery (85% solvent recycling).
Analytical Characterization Data
Spectroscopic Profile
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) reveals:
- Orthorhombic crystal system (Pbca space group)
- Unit cell dimensions: a = 10.7388(6) Å, b = 9.8449(5) Å, c = 21.1259(14) Å
- N-H···O hydrogen bonding (2.850 Å) creating helical chains along the b-axis.
Pharmaceutical Applications and Structure-Activity Relationships
While direct biological data for this specific urea remains unpublished, structural analogs demonstrate:
- Anticancer activity : 4-Phenylthiazole ureas show IC₅₀ = 0.02–34.7 μM against MCF-7 cells.
- Antimicrobial effects : Thiophene-containing derivatives exhibit MIC = 0.16–2.53 μg/mL against S. aureus.
The methoxy group's electron-donating properties may enhance blood-brain barrier penetration, suggesting potential CNS drug development applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Urea Backbone and Substituent Variations
The target compound shares the 1-benzyl-3-substituted urea scaffold with several analogs. Key differences lie in the N3 substituent:
Key Observations :
- Thiophene vs.
- Methoxy Group : The methoxy group in both the target compound and BMU may improve solubility but differs in positioning (ethyl chain vs. benzyl ring), altering steric effects .
- Heterocyclic Substituents : The isoxazole group in compound 6q provides a rigid, planar structure, favoring interactions with flat binding pockets (e.g., ACC active site), whereas the thiophene’s smaller size might enable deeper penetration into hydrophobic regions .
Enzyme Inhibition Profiles
- Compound 6q : Exhibits ACC inhibitory activity (purity: 96.7%, yield: 76%), likely due to the isoxazole group mimicking the carboxylase’s natural substrate .
- BMU : Targets soluble epoxide hydrolase (sEH), where the 4-methoxybenzyl group may stabilize enzyme-ligand interactions through hydrophobic and hydrogen-bonding effects .
Target Compound Hypotheses :
The thiophene and methoxy-ethyl chain may confer dual selectivity—thiophene for sulfur-interacting enzymes (e.g., cytochrome P450) and methoxy for solubility-driven tissue distribution.
Physicochemical Properties
Solubility and Stability
- Compound 6q : High purity (96.7%) and moderate yield (76%) suggest efficient synthesis and stability under reflux conditions .
- BMU : Synthesized via straightforward urea-forming reactions, with stability inferred from crystallinity data .
- Thiourea Analogs : Thioureas (e.g., 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea) exhibit syn–anti configurations around the C=S bond, increasing conformational flexibility but reducing hydrolytic stability compared to ureas .
Target Compound Predictions :
The methoxy group may enhance water solubility relative to purely aromatic analogs (e.g., trifluoromethylphenyl derivatives), while the thiophene could reduce crystallinity, complicating purification.
Comparative Approaches
- Reflux Optimization : highlights the need for reflux heating to achieve high yields in benzoylurea derivatives, suggesting similar conditions may apply to the target compound .
- Purification: Column chromatography with ethyl acetate/cyclohexane/methanol (3:1:0.1) is effective for urea derivatives (e.g., compound 6q) and could be adapted .
Biological Activity
1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, with the CAS number 1448048-23-4 and a molecular weight of 290.4 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzyl group, a methoxy group, and a thiophene moiety which may contribute to its biological properties. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N2O2S |
| Molecular Weight | 290.4 g/mol |
| CAS Number | 1448048-23-4 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with various biological targets such as enzymes and receptors, potentially leading to:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : Binding to cellular receptors could modulate signaling pathways that are crucial for cell growth and differentiation.
Biological Activity Overview
Research has indicated that derivatives of urea compounds exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The following subsections summarize findings related to the biological activity of this compound.
Anticancer Activity
Preliminary studies suggest that urea derivatives can exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
Antibacterial Activity
The antibacterial potential of urea derivatives has also been explored:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have shown MIC values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
-
Case Study on Anticancer Efficacy :
- A derivative was tested against Jurkat cells (IC50 = 4.64 ± 0.08 µM), showing effective cytotoxicity and cell cycle arrest in the sub-G1 phase .
- The compound was also evaluated for antiangiogenic properties using chick chorioallantoic membrane assays, demonstrating significant inhibition of blood vessel formation in tumor tissues.
- Antibacterial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
